![molecular formula C9H8FNO4S B3030444 4-Fluoroisoquinoline sulfate CAS No. 906820-09-5](/img/structure/B3030444.png)
4-Fluoroisoquinoline sulfate
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives has been explored through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved by reacting N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent results . Another study reported the Rh(III)-catalyzed defluorinative [4 + 2] annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate to synthesize 1,3,4-functionalized isoquinolines . These methods demonstrate the versatility in synthesizing isoquinoline derivatives, which could potentially be applied to the synthesis of 4-Fluoroisoquinoline sulfate.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be quite complex. For example, the crystal structure of 4-fluoroisoquinoline-5-sulfonyl chloride shows that one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane to minimize steric repulsion . This suggests that the introduction of a fluoro group and a sulfonyl group can significantly affect the molecular conformation of the isoquinoline derivatives, which is an important consideration in the synthesis and application of these compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. The sulfonation reaction, for instance, is directed to specific positions on the benzene ring depending on the hydroxyquinoline starting material . This indicates that the functional groups present on the isoquinoline derivatives can influence the course of subsequent chemical reactions, which is crucial for the targeted synthesis of compounds like this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structures. The presence of fluorine atoms and sulfonyl groups can affect the compound's reactivity, solubility, and overall stability. Although the specific properties of this compound are not detailed in the provided papers, the studies on related compounds provide insights into how such substituents might influence the properties of the compound .
Scientific Research Applications
Fluoroquinolones Synthesis and Mechanism :
- Fluoroquinolones, including 4-Fluoroisoquinoline derivatives, are known for their broad-spectrum antibacterial activities. Key research in this area has been on their synthesis, mechanisms of action, and resistance. They target essential bacterial enzymes like DNA gyrase, maintaining superhelical twists in DNA. This aspect has been extensively studied, reflecting the promising therapeutic potential of fluoroquinolones, including their pharmacokinetics and tolerability in humans (Wolfson & Hooper, 1985).
Structural Analyses and Derivatives :
- Research on 4-fluoroisoquinoline sulfate also delves into its structural aspects and derivatives. Studies have examined the crystal structures of various derivatives, noting how their configurations impact their chemical properties and potential applications. This includes exploring how different groups attached to the 4-fluoroisoquinoline core influence its overall structure and reactivity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis Methods :
- Innovative methods for synthesizing 4-fluoroisoquinoline and its derivatives have been a significant area of research. A noteworthy development is the Ag(I)-catalyzed intramolecular oxidative aminofluorination of alkynes, providing an efficient method for creating various 4-fluoroisoquinoline and 4-fluoropyrrolo[α]isoquinoline compounds (Xu & Liu, 2012).
Antimalarial and Antitumor Applications :
- Research has also delved into the potential antimalarial and antitumor applications of this compound derivatives. This includes the exploration of novel 4'-fluoro and 4'-chloro analogues of amodiaquine, a drug used in malaria treatment, which showed significant activity against both chloroquine-sensitive and resistant parasites (O’Neill et al., 2009).
Pharmacological Profiling and Drug Development :
- The role of 4-Fluoroisoquinoline in the development of pharmaceuticals is a crucial research area. Studies have included the design and synthesis of new drug candidates, evaluating their cytotoxic activity, and exploring mechanisms of action. This research is critical in identifying potential new drugs for cancer treatment and other diseases (Chou et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-fluoroisoquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPLWVBONXKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715598 | |
Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
906820-09-5 | |
Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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